molecular formula C22H23NO3 B14404937 3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione CAS No. 88461-06-7

3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione

Cat. No.: B14404937
CAS No.: 88461-06-7
M. Wt: 349.4 g/mol
InChI Key: YXTZGNRXUWAWOH-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones and aldehydes, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as acids or bases, and the process may involve heating under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88461-06-7

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,3-diphenylpyrrolidin-2-yl)pentane-2,4-dione

InChI

InChI=1S/C22H23NO3/c1-15(24)20(16(2)25)21-22(3,17-10-6-4-7-11-17)14-19(26)23(21)18-12-8-5-9-13-18/h4-13,20-21H,14H2,1-3H3

InChI Key

YXTZGNRXUWAWOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1C(CC(=O)N1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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